

Thp2 Protein Interaction Network: A Technical Guide

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Compound of Interest

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Introduction

The Thp2 protein is an essential component of the evolutionarily conserved THO and TREX (TRanscription-EXport) complexes, which play a critical role in coupling transcription elongation with mRNA processing and export in eukaryotes.[1][2] Understanding the intricate network of interactions involving Thp2 is crucial for elucidating the mechanisms that ensure the fidelity of gene expression and for identifying potential therapeutic targets in diseases where these processes are dysregulated. This technical guide provides an in-depth analysis of the Thp2 protein interaction network, detailing the experimental methodologies used to identify these interactions and exploring the signaling pathways in which Thp2 participates.

Thp2 Protein Interaction Network

Thp2 functions as an integral subunit of the THO complex, which in *Saccharomyces cerevisiae* is composed of Tho2, Hpr1, Mft1, and Thp2.[1][2] The THO complex, in turn, associates with other factors, including the RNA helicase Sub2p and the RNA binding protein Yra1p, to form the larger TREX complex.[1][3] These interactions are fundamental for the recruitment of the mRNA export machinery to the nascent transcript.

Quantitative Interaction Data

While extensive qualitative data from high-throughput screens and targeted studies have identified the core interactors of Thp2, specific quantitative data on binding affinities (e.g., dissociation constants, Kd) are not extensively documented in the current literature. The interactions are known to be stable enough for co-purification, indicating a relatively strong association within the complex. The following table summarizes the known physical interactions of Thp2, the experimental methods used to detect them, and the biological context.

Interacting Protein	Complex	Experimental Method	Organism	Reference
Tho2	THO/TREX	Affinity Capture-MS, Co-immunoprecipitation	S. cerevisiae	[1]
Hpr1	THO/TREX	Co-immunoprecipitation	S. cerevisiae	[2]
Mft1	THO/TREX	Co-immunoprecipitation	S. cerevisiae	[2]
Tex1	TREX	Co-purification	S. cerevisiae, Drosophila, Human	[3]
Sub2p (UAP56)	TREX	Co-purification	S. cerevisiae	[1][2]
Yra1p (ALYREF)	TREX	Co-purification	S. cerevisiae	[1][3]

Experimental Protocols

The identification of Thp2's interacting partners has been achieved through a combination of well-established proteomics techniques. Below are detailed methodologies for the key experiments cited.

Co-Immunoprecipitation (Co-IP) of the THO Complex from Yeast

This protocol is adapted for the purification of the endogenous THO complex from *Saccharomyces cerevisiae*.

1. Yeast Cell Lysis:

- Grow yeast cells expressing a tagged version of a THO complex subunit (e.g., TAP-tagged Tho2) to mid-log phase.
- Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% NP-40, and protease inhibitors).
- Resuspend the cell pellet in lysis buffer and lyse the cells by cryogenic grinding or bead beating.
- Clarify the lysate by centrifugation to remove cell debris.

2. Immunoprecipitation:

- Incubate the clarified lysate with antibody-coupled magnetic beads (e.g., IgG-coupled Dynabeads for TAP tag) for 2-4 hours at 4°C with gentle rotation.
- Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

3. Elution:

- Elute the protein complexes from the beads using a gentle elution buffer (e.g., TEV protease cleavage for TAP tag) or a low pH buffer.

4. Analysis:

- Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with antibodies against suspected interacting partners (e.g., Thp2).
- For identification of unknown interactors, the eluted proteins can be subjected to mass spectrometry.

Yeast Two-Hybrid (Y2H) Screen for Thp2 Interactors

This protocol outlines the general steps for identifying binary protein-protein interactions with Thp2.

1. Plasmid Construction:

- Clone the full-length coding sequence of THP2 into a bait vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (DBD).
- Construct a prey library by cloning a cDNA library from the organism of interest into a prey vector (e.g., pGADT7), creating fusions with a transcription activation domain (AD).

2. Yeast Transformation and Mating:

- Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).
- Transform the prey library into a yeast strain of the opposite mating type (e.g., MAT α).
- Mate the bait and prey strains by mixing the cultures and allowing them to grow together on a rich medium.

3. Selection of Interactors:

- Plate the diploid yeast on a selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells where the bait and prey proteins interact, leading to the activation of a reporter gene (e.g., HIS3).
- Further confirm positive interactions by assaying for the expression of a second reporter gene (e.g., lacZ) using a colorimetric assay (e.g., X-gal).

4. Identification of Interacting Proteins:

- Isolate the prey plasmids from the positive yeast colonies.
- Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with Thp2.

Mass Spectrometry Analysis of the TREX Complex

This protocol is a generalized workflow for identifying the components of a purified protein complex.

1. Sample Preparation:

- Purify the TREX complex using an affinity-based method (as described in the Co-IP protocol).
- Elute the complex and reduce disulfide bonds with DTT, followed by alkylation of cysteine residues with iodoacetamide.
- Digest the proteins into peptides using a sequence-specific protease, such as trypsin.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Separate the digested peptides by reverse-phase liquid chromatography based on their hydrophobicity.
- Introduce the separated peptides into a tandem mass spectrometer.
- The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
- Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS/MS or MS2 scan).

3. Data Analysis:

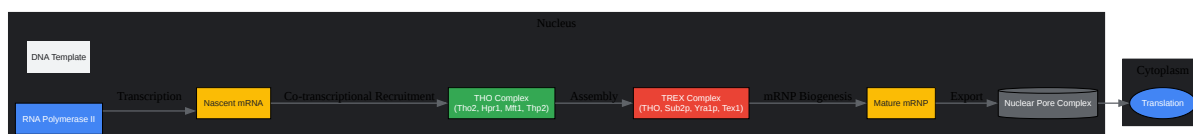
- The resulting MS/MS spectra are searched against a protein sequence database (e.g., the *Saccharomyces cerevisiae* proteome).
- Proteins in the original complex are identified based on the confident identification of their constituent peptides.
- Quantitative proteomics approaches, such as label-free quantification or stable isotope labeling, can be used to determine the stoichiometry of the complex subunits.

Signaling Pathways and Biological Processes

The THO/TREX complex is a central hub that integrates transcription with downstream mRNA processing and export. Its function is crucial for preventing the formation of R-loops (DNA:RNA hybrids) and maintaining genome stability.[3] While specific upstream signaling pathways that directly regulate Thp2 or the THO/TREX complex activity are not fully elucidated, the complex is known to be involved in various cellular responses and developmental programs.

Role in Transcription-Coupled mRNA Export

The primary role of the THO/TREX complex is to ensure the efficient and faithful export of messenger RNA from the nucleus to the cytoplasm for translation. This process is tightly coupled to transcription elongation.

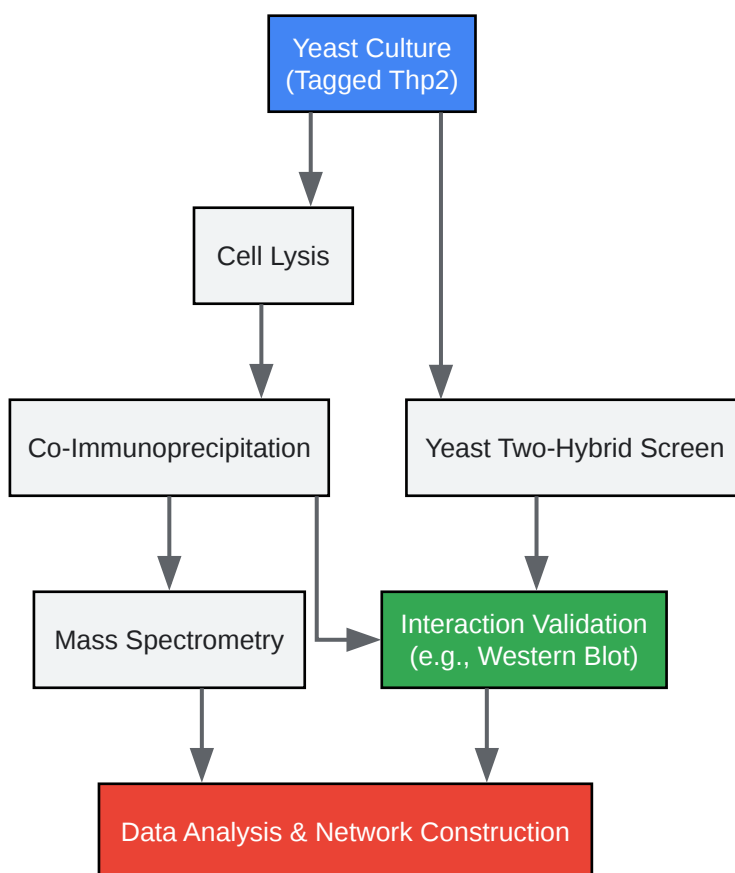


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Caption: Transcription-coupled mRNA export pathway mediated by the THO/TREX complex.

Experimental Workflow for Protein Interaction Analysis

The following diagram illustrates a typical workflow for identifying and validating protein-protein interactions involving Thp2.



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